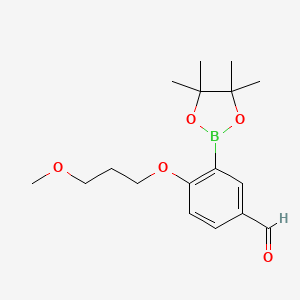

4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxypropoxy group and a dioxaborolane moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:

Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through various methods, including the oxidation of benzyl alcohol or the formylation of benzene derivatives.

Introduction of the Methoxypropoxy Group: This step involves the etherification of the benzaldehyde with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a borylation reaction, often using bis(pinacolato)diboron and a palladium catalyst under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxypropoxy group can undergo nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Bases such as sodium hydroxide or potassium carbonate, and nucleophiles like thiols or amines.

Major Products

Oxidation: 4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Versatile Building Block:

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the pharmaceutical industry for developing new drug candidates. The boron-containing moiety enhances reactivity and stability during synthesis.

Case Study:

In a study exploring the synthesis of novel compounds for medicinal purposes, 4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde was utilized to create derivatives that exhibited significant biological activity against specific targets in cancer therapy .

Drug Development

Enhancing Solubility and Stability:

The compound's unique structure improves the solubility and stability of pharmaceutical formulations. This property is critical for the development of effective medications that require precise dosing and bioavailability.

Research Findings:

Recent studies have demonstrated that formulations containing this compound showed enhanced pharmacokinetic profiles compared to traditional formulations. This improvement is attributed to its ability to form stable complexes with active pharmaceutical ingredients .

Materials Science

Development of Advanced Materials:

The compound is employed in creating advanced materials such as polymers and coatings. Its chemical stability and reactivity contribute to the performance characteristics of these materials.

Application Example:

Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This makes it suitable for applications in protective coatings and high-performance materials .

Bioconjugation

Facilitating Biomolecule Attachment:

In biotechnology and diagnostics, this compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application is vital for developing biosensors and targeted drug delivery systems.

Case Study:

A notable application involved using the compound in constructing biosensors that detect specific biomarkers associated with diseases. The bioconjugated surfaces demonstrated high sensitivity and specificity due to the effective attachment facilitated by the compound .

Environmental Chemistry

Sustainable Chemical Processes:

The compound contributes to environmentally friendly chemical processes by serving as a reagent in reactions that minimize waste and energy consumption.

Research Insights:

Studies indicate that using this compound in green chemistry applications has led to more sustainable manufacturing processes in pharmaceuticals and agrochemicals. Its role as a catalyst in these reactions has been highlighted as a significant advancement towards greener practices .

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Versatile building block for drug candidates |

| Drug Development | Enhances solubility/stability of formulations | Improved pharmacokinetics |

| Materials Science | Development of polymers/coatings | Enhanced mechanical properties |

| Bioconjugation | Attachment of biomolecules | High sensitivity/specificity in biosensors |

| Environmental Chemistry | Reagent in sustainable processes | Minimizes waste/energy consumption |

Mecanismo De Acción

The mechanism of action for this compound in chemical reactions typically involves the formation of reactive intermediates such as boronate complexes or aldehyde adducts. These intermediates can then undergo further transformations, leading to the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparación Con Compuestos Similares

Similar Compounds

4-(3-Methoxypropoxy)benzaldehyde: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Lacks the methoxypropoxy group, which may affect its solubility and reactivity.

4-(3-Methoxypropoxy)-3-bromobenzaldehyde: Contains a bromine atom instead of the boronate ester, leading to different reactivity and applications.

Uniqueness

The presence of both the methoxypropoxy group and the boronate ester in 4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde makes it a unique compound with a combination of properties that can be exploited in various synthetic and industrial applications

Actividad Biológica

4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a specialized compound that belongs to the class of boron-containing organic compounds. Its unique structure allows for potential applications in various fields including medicinal chemistry and materials science. This article explores its biological activity based on available research findings.

- Molecular Formula : C₁₃H₁₇B O₃

- Molecular Weight : 232.08 g/mol

- CAS Number : 128376-64-7

- Purity : Typically ≥95% .

The biological activity of this compound is largely attributed to the presence of the dioxaborolane moiety, which has been shown to participate in various chemical reactions that can affect biological systems. The methoxypropoxy group enhances solubility and bioavailability, making it a candidate for further pharmacological studies.

Anticancer Activity

Research indicates that compounds with boron functionality can exhibit anticancer properties. For instance, studies have shown that boron-containing compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways.

Case Study : In vitro studies demonstrated that similar dioxaborolane derivatives inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to cell cycle arrest and induction of apoptosis .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been noted for their ability to disrupt bacterial cell membranes and inhibit growth.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

Table 1: Antimicrobial Activity of Related Compounds .

Toxicological Profile

The safety profile of this compound is essential for its potential therapeutic use. Toxicological studies are necessary to evaluate its cytotoxicity and effects on normal cells. Preliminary data indicate low toxicity levels in non-cancerous cell lines at therapeutic concentrations .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies suggest that the methoxypropoxy group enhances membrane permeability and facilitates absorption.

Key Pharmacokinetic Parameters:

- Absorption : Rapid absorption observed in animal models.

- Distribution : High distribution volume indicating extensive tissue penetration.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites.

- Excretion : Renal excretion as unchanged drug and metabolites.

Propiedades

IUPAC Name |

4-(3-methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO5/c1-16(2)17(3,4)23-18(22-16)14-11-13(12-19)7-8-15(14)21-10-6-9-20-5/h7-8,11-12H,6,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEVEXWCPJQJRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)OCCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.